An In-depth Technical Guide to Methyl-quinolin-8-ylmethyl-amine dihydrochloride: Properties, Synthesis, and Applications
An In-depth Technical Guide to Methyl-quinolin-8-ylmethyl-amine dihydrochloride: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl-quinolin-8-ylmethyl-amine dihydrochloride is a versatile heterocyclic compound built upon the quinoline scaffold. Quinoline and its derivatives are of significant interest in medicinal chemistry and materials science due to their diverse biological activities and unique chemical properties. This guide provides a comprehensive overview of the chemical properties, a plausible synthetic approach, and the potential applications of Methyl-quinolin-8-ylmethyl-amine dihydrochloride, with a focus on its relevance to researchers in drug discovery and development. The dihydrochloride salt form of this amine enhances its solubility in aqueous media, a critical attribute for biological testing and formulation studies.
Physicochemical Properties
A thorough understanding of the physicochemical properties of a compound is fundamental for its application in research and development. Below is a summary of the key properties of Methyl-quinolin-8-ylmethyl-amine and its dihydrochloride salt, compiled from available data for the parent compound and related structures.
| Property | Value | Source |
| Chemical Name | Methyl-quinolin-8-ylmethyl-amine dihydrochloride | N/A |
| CAS Number | 1187933-26-1 | [1] |
| Molecular Formula | C₁₁H₁₄Cl₂N₂ | [1] |
| Molecular Weight | 245.15 g/mol | N/A |
| Appearance | Expected to be a solid | N/A |
| Solubility | Expected to be soluble in water and polar organic solvents | N/A |
| Melting Point | Not available | N/A |
| Boiling Point | Not available | N/A |
Spectroscopic Analysis
¹H NMR Spectroscopy
The proton NMR spectrum is expected to show characteristic signals for the quinoline ring protons, the methylene bridge protons, and the N-methyl protons. The aromatic protons of the quinoline ring would appear in the downfield region (typically δ 7.0-9.0 ppm). The methylene protons adjacent to the quinoline ring and the nitrogen atom would likely appear as a singlet or a multiplet in the range of δ 4.0-5.0 ppm. The N-methyl protons would present as a singlet further upfield, likely around δ 2.5-3.0 ppm. The integration of these signals would correspond to the number of protons in each environment.
¹³C NMR Spectroscopy
The carbon NMR spectrum would display distinct signals for each carbon atom in the molecule. The aromatic carbons of the quinoline ring would resonate in the δ 120-150 ppm region. The methylene carbon would be expected in the δ 40-60 ppm range, and the N-methyl carbon would appear at approximately δ 30-40 ppm.
Infrared (IR) Spectroscopy
The IR spectrum would provide information about the functional groups present. Key expected absorptions include:
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C-H stretching (aromatic): ~3050-3000 cm⁻¹
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C-H stretching (aliphatic): ~2950-2850 cm⁻¹
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N-H stretching (amine salt): A broad band in the region of ~2700-2400 cm⁻¹
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C=C and C=N stretching (quinoline ring): ~1600-1450 cm⁻¹
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C-N stretching: ~1250-1020 cm⁻¹[3]
Mass Spectrometry (MS)
Mass spectrometry would confirm the molecular weight of the free base (N-methyl-1-(quinolin-8-yl)methanamine, C₁₁H₁₂N₂, MW: 172.23 g/mol ). The mass spectrum would likely show a prominent molecular ion peak (M⁺) at m/z 172. Fragmentation patterns would be expected to involve cleavage of the bond between the methylene group and the quinoline ring, as well as fragmentation of the quinoline ring itself. Alpha-cleavage adjacent to the amine is a common fragmentation pathway for amines.[4][5]
Synthesis and Reaction Mechanisms
While a specific protocol for the synthesis of Methyl-quinolin-8-ylmethyl-amine dihydrochloride is not widely published, a plausible and efficient synthetic route can be designed based on established methodologies for the synthesis of quinoline derivatives. A common approach involves the reductive amination of 8-quinolinecarboxaldehyde.
Proposed Synthetic Workflow
Caption: Proposed synthetic workflow for Methyl-quinolin-8-ylmethyl-amine dihydrochloride.
Experimental Protocol: Synthesis of Methyl-quinolin-8-ylmethyl-amine dihydrochloride
Step 1: Imine Formation
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Dissolve 8-quinolinecarboxaldehyde (1.0 eq) in a suitable solvent such as methanol or ethanol.
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Add a solution of methylamine (1.1 eq, typically as a solution in a solvent like THF or water) to the aldehyde solution at room temperature.
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Stir the reaction mixture for 1-2 hours to allow for the formation of the corresponding imine intermediate. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
Causality: The reaction between an aldehyde and a primary amine forms an imine (Schiff base). This is a reversible reaction, and the equilibrium is driven towards the product by the subsequent reduction step.
Step 2: Reduction of the Imine
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Cool the reaction mixture containing the imine to 0 °C in an ice bath.
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Slowly add a reducing agent, such as sodium borohydride (NaBH₄) (1.5 eq), in portions to control the exothermic reaction.
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After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 2-4 hours, or until TLC indicates the complete consumption of the imine.
Causality: Sodium borohydride is a mild and selective reducing agent that efficiently reduces the C=N double bond of the imine to a C-N single bond, yielding the secondary amine.
Step 3: Work-up and Purification of the Free Base
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Quench the reaction by the slow addition of water.
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Remove the organic solvent under reduced pressure.
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Extract the aqueous layer with a suitable organic solvent, such as dichloromethane or ethyl acetate (3 x 50 mL).
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Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo to obtain the crude Methyl-quinolin-8-ylmethyl-amine free base.
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The crude product can be purified by column chromatography on silica gel if necessary.
Step 4: Formation of the Dihydrochloride Salt
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Dissolve the purified free base in a minimal amount of a suitable solvent, such as diethyl ether or methanol.
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Slowly add a solution of hydrochloric acid in diethyl ether (2.0 eq) with stirring.
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The dihydrochloride salt will precipitate out of the solution.
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Collect the precipitate by filtration, wash with cold diethyl ether, and dry under vacuum to yield Methyl-quinolin-8-ylmethyl-amine dihydrochloride as a solid.
Causality: The basic nitrogen atoms of the quinoline ring and the secondary amine are protonated by hydrochloric acid to form the more stable and water-soluble dihydrochloride salt.
Biological Activity and Potential Applications
The quinoline nucleus is a privileged scaffold in medicinal chemistry, with numerous derivatives exhibiting a wide range of biological activities, including antimalarial, anticancer, antibacterial, and antiviral properties.[6]
Antimalarial Potential
The 8-aminoquinoline class of compounds, which includes the parent structure of the topic compound, has a long history of use as antimalarial drugs. Primaquine, a well-known 8-aminoquinoline, is effective against the liver stages of Plasmodium vivax and Plasmodium ovale. The mechanism of action of 8-aminoquinolines is thought to involve their metabolic activation by host or parasite enzymes to reactive intermediates that induce oxidative stress in the parasite. Given its structural similarity to known antimalarial 8-aminoquinolines, Methyl-quinolin-8-ylmethyl-amine dihydrochloride is a promising candidate for investigation as a novel antimalarial agent.
Anticancer and Other Therapeutic Areas
Recent research has highlighted the potential of quinoline derivatives in oncology. They have been shown to inhibit cancer cell proliferation through various mechanisms, including the inhibition of topoisomerases, protein kinases, and angiogenesis. The ability of the quinoline ring system to intercalate into DNA is another mechanism by which some derivatives exert their cytotoxic effects. Furthermore, the substitution at the 8-position can be tailored to modulate the compound's biological activity and target specificity.
The versatile nature of the quinoline scaffold suggests that Methyl-quinolin-8-ylmethyl-amine dihydrochloride could also be explored for its potential in other therapeutic areas, such as neurodegenerative diseases and infectious diseases beyond malaria.
Signaling Pathway Interaction
